molecular formula C13H23N3O B1465701 (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone CAS No. 1308334-68-0

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1465701
CAS No.: 1308334-68-0
M. Wt: 237.34 g/mol
InChI Key: UBJJRSQFXFSCKB-UHFFFAOYSA-N
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Description

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a compound that features both piperazine and piperidine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of piperidine derivatives with allylpiperazine under controlled conditions. One common method includes the use of reductive amination, where the piperidine derivative is reacted with allylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol at room temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions typically result in the formation of N-alkylated derivatives.

Scientific Research Applications

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Allylpiperazin-1-yl)(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanone hydrochloride: Similar in structure but contains a triazole ring.

    (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring instead of a piperidine ring.

Uniqueness

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is unique due to its combination of piperazine and piperidine moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

piperidin-3-yl-(4-prop-2-enylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2,12,14H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJJRSQFXFSCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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